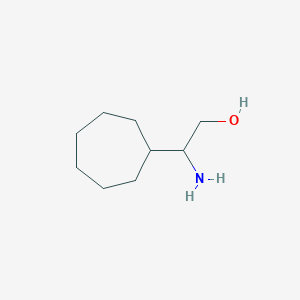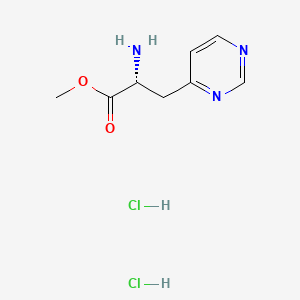
1-(2-Bromopropyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromopropyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)naphthalene can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by the introduction of a propyl group. The reaction typically involves the use of bromine and a suitable catalyst to facilitate the bromination process. The subsequent introduction of the propyl group can be achieved through a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process typically includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromopropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as cyanide or hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives with functional groups like aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives with hydrogen or other substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or sodium hydroxide, typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(2-Bromopropyl)naphthalene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromopropyl)naphthalene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further interact with biological molecules, affecting various biochemical pathways . The compound’s reactivity is influenced by the presence of the naphthalene ring, which provides stability and enhances its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: This compound is similar in structure but lacks the propyl group.
2-Bromonaphthalene: Another isomer of bromonaphthalene, differing in the position of the bromine atom.
1-(2-Bromoethyl)naphthalene: This compound has an ethyl group instead of a propyl group.
Uniqueness: 1-(2-Bromopropyl)naphthalene is unique due to the presence of the propyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C13H13Br |
|---|---|
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
1-(2-bromopropyl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
TZWKBQJNXQAKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



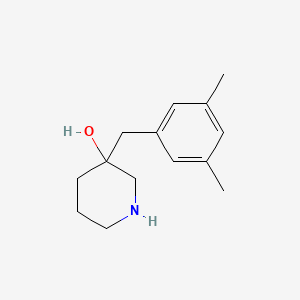
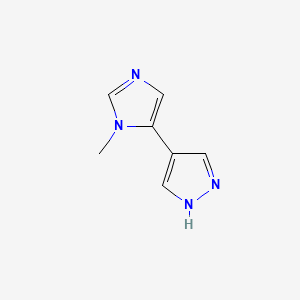
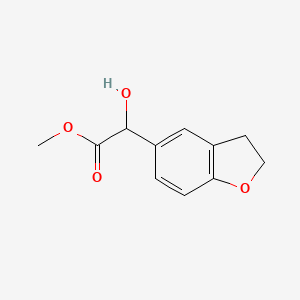
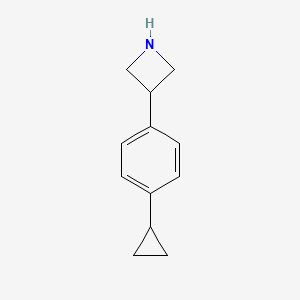
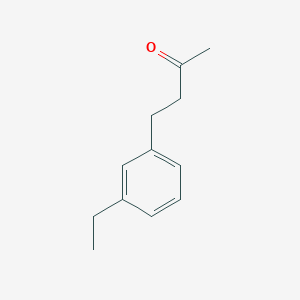
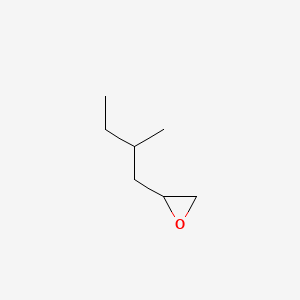
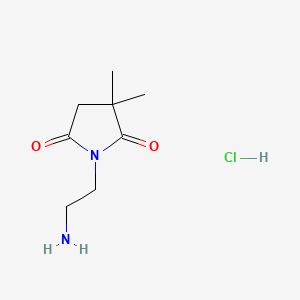
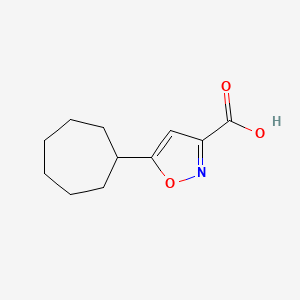
![3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
